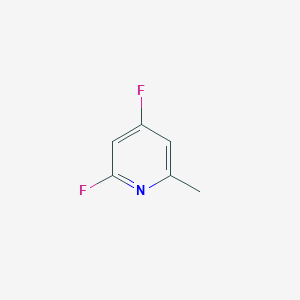

2,4-Difluoro-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQJBUDQPEFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607406 | |

| Record name | 2,4-Difluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83261-73-8 | |

| Record name | 2,4-Difluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Difluoro 6 Methylpyridine and Its Analogues

Foundational Pyridine (B92270) Ring Synthesis Approaches Relevant to Fluorinated Systems

The construction of the pyridine core is the initial and crucial step in the synthesis of many of its derivatives. Classical methods can be adapted to incorporate fluorine atoms, either by using fluorinated precursors or by modifying the reaction conditions to be compatible with these sensitive functionalities.

Adaptations of Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis, a multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. thermofisher.comwikipedia.org For the synthesis of fluorinated pyridines, this method can be adapted by utilizing fluorinated building blocks.

For instance, the reaction can be envisioned with a fluorinated β-ketoester. While specific examples for the direct synthesis of 2,4-difluoro-6-methylpyridine via this route are not prevalent in readily available literature, the principle of incorporating fluorinated precursors is a valid strategy. The general mechanism proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent. These intermediates then undergo a Michael addition followed by cyclization and dehydration. The final step is the aromatization of the dihydropyridine ring. nih.gov

Challenges in adapting this synthesis for fluorinated systems may include the altered reactivity of the fluorinated precursors and the stability of the fluorinated dihydropyridine intermediate.

Applications of Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations with ammonia or amines at elevated temperatures, often over a solid catalyst like alumina (B75360) or silica. drugfuture.comwikipedia.org This method is particularly useful for the synthesis of simple, substituted pyridines.

The adaptation of this synthesis for producing fluorinated pyridines would necessitate the use of fluorinated carbonyl compounds as starting materials. For example, a theoretical approach to this compound could involve the condensation of a fluorinated α,β-unsaturated ketone with a fluorinated aldehyde and ammonia. However, the high temperatures and harsh conditions typically required for the Chichibabin synthesis might lead to decomposition of the fluorinated substrates or unwanted side reactions.

Cycloaddition-Based Pyridine Ring Formations

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), offer a powerful and convergent approach to the synthesis of six-membered rings, including pyridines. acsgcipr.org In the context of fluorinated pyridines, this strategy can be employed by using either a fluorinated diene or a fluorinated dienophile.

One of the most successful approaches involves the inverse-electron-demand Diels-Alder reaction of electron-deficient azadienes, such as 1,2,4-triazines, with electron-rich dienophiles. researchgate.net Subsequent extrusion of a small molecule, like nitrogen gas, from the bicyclic intermediate leads to the aromatic pyridine ring. To synthesize a difluorinated pyridine, a trifluoro-1,2,4-triazine could be reacted with an appropriate enamine. The regioselectivity of the cycloaddition would be a critical factor in determining the final substitution pattern of the pyridine ring.

Condensation Reactions for Substituted Pyridines

The synthesis of pyridines through condensation reactions is a broad and versatile approach. baranlab.org A common strategy involves the reaction of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to form the aromatic pyridine ring. baranlab.org To apply this to the synthesis of this compound, a suitably fluorinated 1,5-dicarbonyl precursor would be required.

The synthesis of such a precursor could be challenging. However, if obtained, its cyclization with ammonia would proceed via the formation of a dihydropyridine intermediate, which would then need to be oxidized to the final aromatic product. The stability of the fluorinated intermediates and the efficiency of the final oxidation step would be key considerations.

Direct Fluorination Strategies for Pyridine Scaffolds

An alternative and often more direct approach to synthesizing fluorinated pyridines is the introduction of fluorine atoms onto a pre-existing pyridine ring. This is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of fluorine onto an aromatic ring. nih.gov This reaction is particularly effective when the ring is activated by electron-withdrawing groups. In the case of pyridine, the ring nitrogen itself acts as an electron-withdrawing group, facilitating SNAr reactions, especially at the 2- and 4-positions.

The synthesis of this compound can be efficiently achieved from its chlorinated analogue, 2,4-dichloro-6-methylpyridine (B183930), through a halogen exchange (Halex) reaction with a fluoride source. Potassium fluoride (KF) is a commonly used and cost-effective fluoride source for such transformations. wikipedia.org

The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, at elevated temperatures. The efficiency of the reaction can be influenced by several factors, including the reactivity of the KF, the presence of a phase-transfer catalyst, and the reaction temperature. The use of spray-dried KF can enhance its reactivity.

A general procedure for the synthesis of this compound from 2,4-dichloro-6-methylpyridine is as follows:

| Reactants | Reagents and Conditions | Product | Yield |

| 2,4-Dichloro-6-methylpyridine | Potassium Fluoride (KF), Dimethyl Sulfoxide (DMSO), High Temperature | This compound | High |

The mechanism of the SNAr reaction involves the nucleophilic attack of the fluoride ion on the carbon atom bearing the chlorine atom, forming a Meisenheimer-like intermediate. The departure of the chloride ion then restores the aromaticity of the pyridine ring. The substitution at the 2- and 4-positions is favored due to the stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.

Electrophilic Fluorination using N-Fluorinating Reagents

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine onto aromatic and heteroaromatic rings. This approach utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic. A variety of N-fluorinating reagents are available, offering a spectrum of reactivity and selectivity.

One of the most widely employed and versatile electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). While direct electrophilic fluorination of 2-fluoro-6-methylpyridine (B1294898) to introduce a second fluorine atom at the 4-position presents challenges due to the deactivating effect of the existing fluorine and the pyridine nitrogen, this method is highly effective for the fluorination of activated pyridine precursors. For instance, the electrophilic fluorination of dihydropyridine derivatives with Selectfluor® has been successfully demonstrated, leading to the formation of fluorinated pyridines upon subsequent aromatization. The reaction typically proceeds under mild conditions, often in polar aprotic solvents like acetonitrile.

Another prominent class of N-fluorinating reagents includes N-fluorobenzenesulfonimide (NFSI) and its derivatives. These reagents are known for their high efficacy in fluorinating a wide range of substrates, including electron-rich heterocycles and carbanions. The synthesis of this compound via this route would likely involve the fluorination of a pre-functionalized 6-methylpyridine derivative, where an activating group enhances the nucleophilicity of the C4 position, followed by the removal of the activating group.

The general mechanism of electrophilic fluorination with N-F reagents is believed to proceed through either an SN2-type attack of a carbon-centered nucleophile on the electrophilic fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.

Table 1: Common N-Fluorinating Reagents and Their Characteristics

| Reagent Name | Abbreviation | Fluorinating Power | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | High | Crystalline, stable, and easy to handle |

| N-Fluorobenzenesulfonimide | NFSI | Moderate to High | Crystalline solid, good solubility in organic solvents |

| N-Fluoropyridinium salts | - | Variable | Reactivity can be tuned by substituents on the pyridine ring |

Transition Metal-Catalyzed C-H Fluorination

Transition metal-catalyzed C-H activation has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. The application of this strategy to C-H fluorination offers a highly atom-economical and regioselective route to fluorinated pyridines.

Palladium catalysis has been at the forefront of these developments. The palladium-catalyzed C-H fluorination of 2-arylpyridines and related compounds has been extensively studied. These reactions typically employ a directing group, such as the pyridine nitrogen itself, to guide the palladium catalyst to a specific C-H bond, usually at the ortho-position of the aryl group. For the synthesis of this compound, a potential strategy would involve the C-H fluorination of a 2-substituted-6-methylpyridine where the substituent at the 2-position can direct the fluorination to the C4 position. However, direct C4-fluorination of a 2-fluoro-6-methylpyridine via C-H activation remains a significant challenge due to the electronic deactivation of the ring.

Recent advancements have focused on the development of more reactive catalytic systems that can overcome the inherent inertness of certain C-H bonds. These often involve high-valent palladium intermediates and strong oxidants in conjunction with a fluoride source. While a direct, high-yielding C-H fluorination method for the synthesis of this compound has yet to be widely established, the continuous progress in this field holds great promise for future applications.

Table 2: Key Components in Transition Metal-Catalyzed C-H Fluorination

| Component | Role | Examples |

| Transition Metal Catalyst | Activates the C-H bond | Pd(OAc)₂, Pd(MeCN)₄₂ |

| Directing Group | Ensures regioselectivity | Pyridine nitrogen, amides, oxazolines |

| Fluoride Source | Provides the fluorine atom | AgF, Selectfluor®, NFSI |

| Oxidant | Facilitates the catalytic cycle | PhI(OAc)₂, Ag₂CO₃ |

Regioselective Introduction of Fluorine Atoms into Pyridine Rings

The precise control of regioselectivity is paramount in the synthesis of polysubstituted pyridines. Several strategies have been developed to achieve the site-specific introduction of fluorine atoms onto the pyridine nucleus.

Ortho-Lithiation and Subsequent Fluorination

Ortho-lithiation, also known as directed ortho-metalation (DoM), is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.

In the context of synthesizing this compound, a plausible route involves the ortho-lithiation of a suitably substituted pyridine precursor. For instance, starting with 2-fluoro-6-methylpyridine, the fluorine atom can act as a weak directing group, potentially leading to lithiation at the C3 position. However, to achieve fluorination at the C4 position, a more elaborate strategy is required. This could involve the introduction of a potent directing group at the C3 or C5 position of a 6-methylpyridine ring, which would then direct lithiation to the C4 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would yield the desired this compound after removal of the directing group.

The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or lithium diisopropylamide) and the reaction conditions (temperature, solvent) are crucial for achieving high regioselectivity and yield.

Directed Metallation Strategies for Fluoro-substituted Pyridines

Building upon the principles of ortho-lithiation, various directed metallation strategies have been developed to functionalize fluoro-substituted pyridines with high regiocontrol. The fluorine atom itself can influence the acidity of adjacent protons, thereby directing metallation.

For a substrate like 2-fluoro-6-methylpyridine, the fluorine atom at the C2 position and the methyl group at the C6 position electronically influence the pyridine ring. The electron-withdrawing nature of the fluorine atom increases the acidity of the proton at C3. Therefore, direct lithiation of 2-fluoro-6-methylpyridine with a strong base like lithium diisopropylamide (LDA) would likely result in deprotonation at the C3 position. To achieve functionalization at the C4 position, a "halogen dance" reaction or the use of more complex directing groups might be necessary.

Alternatively, starting with a different precursor, such as 3-fluoro-2-methylpyridine, the fluorine at C3 would direct lithiation to the C4 position. Quenching this lithiated species with an electrophilic fluorine source would then provide a route to 2,4-difluoro-3-methylpyridine (B1651100), an isomer of the target compound. These examples highlight the importance of precursor selection and the strategic placement of directing groups to achieve the desired regiochemistry in the synthesis of polysubstituted fluoropyridines.

Installation of Fluoroalkyl and Difluoromethyl Groups on Pyridines

Beyond the introduction of fluorine atoms, the installation of fluoroalkyl groups, such as trifluoromethyl (CF₃) and difluoromethyl (CHF₂), onto the pyridine ring is of significant interest due to the profound impact these moieties have on the biological and physical properties of molecules.

Methods for Trifluoromethylation and Difluoromethylation at Specific Positions

A variety of reagents and methods have been developed for the introduction of trifluoromethyl and difluoromethyl groups.

For trifluoromethylation , the Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. Its reaction with electrophilic centers, often activated by a fluoride source, leads to the formation of a C-CF₃ bond. In the context of pyridine chemistry, the trifluoromethylation of halopyridines or pyridine N-oxides can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, the copper-catalyzed trifluoromethylation of iodo-pyridines with TMSCF₃ is a well-established method. To synthesize analogues of this compound bearing a trifluoromethyl group, one could envision the trifluoromethylation of a corresponding halo- or activated derivative.

For difluoromethylation , reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and diethyl (difluoromethyl)phosphonate are commonly employed. Similar to trifluoromethylation, the introduction of the difluoromethyl group can be achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Radical difluoromethylation methods have also gained prominence, offering alternative pathways for the functionalization of heterocycles. The synthesis of difluoromethylated analogues of this compound would follow similar strategic considerations as trifluoromethylation, involving the preparation of a suitable precursor for the introduction of the CHF₂ group at a specific position.

Table 3: Reagents for Fluoroalkylation

| Fluoroalkyl Group | Reagent | Type of Reagent | Common Application |

| Trifluoromethyl (CF₃) | Trimethyl(trifluoromethyl)silane (TMSCF₃) | Nucleophilic | Trifluoromethylation of carbonyls and halides |

| Trifluoromethyl (CF₃) | Togni's Reagents | Electrophilic | Trifluoromethylation of nucleophiles |

| Difluoromethyl (CHF₂) | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic | Difluoromethylation of electrophiles |

| Difluoromethyl (CHF₂) | Diethyl (difluoromethyl)phosphonate | Nucleophilic | Horner-Wadsworth-Emmons type reactions |

Thiofluoroalkylation via Activated Intermediates (e.g., Zincke Imines)

A significant challenge in pyridine chemistry is the selective functionalization at the C3 and C5 positions (meta-positions) due to the electronic nature of the pyridine ring. Traditional electrophilic substitution reactions typically favor the C2, C4, and C6 positions. The use of Zincke imine intermediates provides a powerful strategy to overcome this limitation and achieve meta-selective functionalization.

The process involves the activation of a pyridine derivative, which leads to the opening of the pyridine ring to form a highly reactive Zincke imine. This intermediate then undergoes regioselective functionalization, followed by ring-closing to yield the desired substituted pyridine.

A notable application of this methodology is the meta-selective thiofluoroalkylation of substituted pyridines. nih.govrsc.org This reaction provides access to thioalkylated pyridines with various fluorination patterns. The key to this strategy is the use of saccharine-derived thiofluoroalkylating reagents. These reagents, upon reaction with an activator like TMSCl, generate electrophilic sulfenyl chlorides that can then react with the Zincke imine intermediate. nih.govrsc.org

The general mechanism for this transformation can be outlined as follows:

Pyridine Activation and Ring Opening: The starting pyridine is activated, typically with a strong electrophile, and then reacts with a secondary amine to form the open-chain Zincke imine.

Regioselective Thiofluoroalkylation: The Zincke imine reacts with the electrophilic thiofluoroalkylating agent. The regioselectivity of this step is crucial for the final product structure.

Ring Closure and Rearomatization: The functionalized intermediate undergoes ring closure to reform the pyridine ring, now bearing the thiofluoroalkyl group at the desired position.

While specific studies on this compound are not extensively detailed in the literature regarding this exact reaction, the methodology is applicable to a wide range of substituted pyridines. nih.govrsc.org The electron-withdrawing nature of the fluorine atoms in this compound would influence the reactivity of the pyridine ring and the stability of the corresponding Zincke imine intermediate.

| Step | Description | Key Reagents/Intermediates |

| 1 | Pyridine Activation & Ring Opening | Pyridine, Activating Agent, Secondary Amine, Zincke Imine |

| 2 | Thiofluoroalkylation | Zincke Imine, Thiofluoroalkylating Agent |

| 3 | Ring Closure | Functionalized Intermediate |

Green Chemistry and Sustainable Synthetic Routes for Fluorinated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluorinated pyridines like this compound, several green and sustainable approaches are being explored.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ionic liquids, or supercritical fluids.

Catalysis: Employing catalysts to enhance reaction efficiency, reduce energy consumption, and minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates, which reduces solvent usage, purification steps, and waste generation.

While specific green synthesis routes for this compound are not widely published, the general strategies for pyridine synthesis can be adapted. For instance, multicomponent reactions, which are often one-pot processes with high atom economy, are a promising avenue for the sustainable synthesis of highly substituted pyridines.

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |

| Use of Greener Solvents | Reactions in water or ionic liquids | Reduced environmental impact and health hazards |

| Catalysis | Use of reusable solid acid or base catalysts | Easier product purification and catalyst recycling |

| Atom Economy | Multicomponent reactions | High efficiency and minimal waste |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions and lower energy consumption |

| One-Pot Reactions | Tandem or cascade reactions | Reduced operational complexity and waste |

Continuous Flow Synthesis Techniques for this compound Derivatives

Continuous flow chemistry, often performed in microreactors, offers several advantages over traditional batch processing, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. This technology is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including fluorinated pyridines.

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive or unstable intermediates and exothermic reactions.

Precise Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to improved selectivity and yields.

Rapid Optimization: The ability to quickly change reaction conditions allows for rapid optimization of reaction parameters.

Scalability: Scaling up production is often simpler and more predictable than in batch processes, as it can be achieved by running the flow system for longer periods or by using multiple reactors in parallel.

The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for continuous flow technology. For the synthesis of this compound derivatives, flow chemistry could be employed for fluorination steps, which are often challenging to control in batch reactors. For example, the use of gaseous reagents like fluorine can be managed more safely and efficiently in a flow setup.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Safety | Higher risk with exothermic reactions and hazardous materials | Enhanced safety due to small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer, precise temperature control |

| Mixing | Can be inefficient, leading to side reactions | Efficient mixing, improved reaction kinetics |

| Scalability | Can be complex and unpredictable | More straightforward and predictable |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time |

Chemical Transformations and Reaction Mechanisms of 2,4 Difluoro 6 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like fluoropyridines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a high-energy Meisenheimer intermediate. In some cases, particularly with less-activated rings, a concerted (cSNAr) mechanism may occur. nih.gov For pyridines, nucleophilic attack is strongly favored at the C-2 and C-4 positions, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com

Reactivity at Fluorinated Positions

In polyfluorinated pyridines, the site of nucleophilic attack is highly regioselective. For substrates like pentafluoropyridine, nucleophilic attack occurs almost exclusively at the C-4 position (para to the nitrogen). researchgate.net This preference is attributed to the superior stabilization of the anionic intermediate formed upon para-attack.

For 2,4-difluoropyridine (B1303125) derivatives, the C-4 position is generally the more reactive site for nucleophilic displacement. The stability of the Meisenheimer complex is the determining factor, and the intermediate formed from attack at C-4 benefits from resonance stabilization involving the ring nitrogen. stackexchange.com However, this inherent reactivity can be altered by reaction conditions and the electronic nature of other substituents on the ring. researchgate.netresearchgate.net

Influence of Methyl Substitution on Reactivity

The presence of a methyl group at the C-6 position of the 2,4-difluoropyridine ring introduces both steric and electronic effects that can modulate the regioselectivity of SNAr reactions. The methyl group is a weak electron-donating group, which can influence the electron density at the C-2 and C-4 positions.

While specific experimental studies on the nucleophilic substitution of 2,4-difluoro-6-methylpyridine are not extensively documented in the literature, valuable insights can be drawn from analogous systems. For instance, in studies of 2,4-dichloropyrimidines, the introduction of an electron-donating group at the C-6 position was found to reverse the typical C-4 selectivity, favoring substitution at the C-2 position instead. wuxiapptec.com This suggests that the electron-donating nature of the 6-methyl group in this compound could similarly enhance the reactivity of the C-2 position relative to the C-4 position, potentially leading to a mixture of products or a reversal of the expected regioselectivity under certain conditions. Computational studies using density functional theory (DFT) on related systems have been effective in predicting such shifts in regioselectivity by analyzing the stability of the transition states for attack at each position. researchgate.netwuxiapptec.com

Hydrogenation and Dearomatization Pathways

The saturation of the fluoropyridine ring is a powerful strategy for synthesizing fluorinated piperidines, which are highly sought-after motifs in pharmaceutical research due to their unique conformational and electronic properties. nih.govacs.org The hydrogenation of these aromatic precursors, however, presents challenges, including the potential for hydrodefluorination and catalyst deactivation. nih.gov

Stereoselective Formation of Fluorinated Piperidines from Fluoropyridines

A significant advancement in this area is the development of dearomatization-hydrogenation (DAH) processes that enable the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. acs.org This approach circumvents the need for substrates with pre-defined stereochemistry, which is often a limitation in other synthetic routes. nih.gov The cis stereoselectivity is a common outcome in the hydrogenation of substituted pyridines, where the substrate adsorbs onto the catalyst surface from its least hindered face, leading to the delivery of hydrogen atoms from the same side. acs.org

Catalytic Systems for Pyridine Ring Saturation

Both homogeneous and heterogeneous catalysts have been developed for the saturation of the pyridine ring.

Homogeneous Catalysis: Rhodium-based complexes are particularly effective for the dearomatization and subsequent hydrogenation of fluoropyridines. These catalysts can operate under mild conditions and exhibit high stereoselectivity. acs.org However, a drawback of some rhodium-catalyzed systems is their high sensitivity to the purity of reagents and solvents. acs.org

Heterogeneous Catalysis: A simple and robust method for the cis-selective hydrogenation of fluoropyridines utilizes commercially available heterogeneous palladium catalysts, such as palladium hydroxide on carbon (Pd(OH)₂/C). nih.govacs.org A key to the success of this system is the use of a strong Brønsted acid (e.g., HCl) as an additive. The acid protonates the pyridine substrate, which prevents catalyst inhibition and suppresses the undesired hydrodefluorination side reaction. nih.govacs.org This protocol has demonstrated broad applicability and high tolerance to air and moisture. nih.gov

Table 1: Comparison of Catalytic Systems for Fluoropyridine Hydrogenation

| Catalyst System | Type | Key Features | Advantages | Limitations |

| Rhodium Complexes | Homogeneous | Dearomatization-hydrogenation (DAH) process. | High diastereoselectivity for all-cis products. acs.org | Sensitive to reagent purity; may not be chemoselective over other arenes. acs.org |

| Pd(OH)₂/C with HCl | Heterogeneous | Acid-promoted hydrogenation. | Robust, uses common catalysts, high cis-selectivity, chemoselective. nih.govacs.org | Requires acidic conditions. |

Cross-Coupling Reactions of Fluoro-substituted Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are fundamental tools for forming carbon-carbon bonds. While these reactions typically employ aryl halides (Br, I) or triflates, the activation of the strong C-F bond presents a significant challenge due to its high bond dissociation energy. acs.org

Despite this difficulty, the cross-coupling of fluoroaromatics is an area of active research, as it allows for the direct use of widely available fluoro-compounds. Activation of the C-F bond generally requires electron-deficient aromatic systems, specific ligands, and tailored reaction conditions. mdpi.comsemanticscholar.org Electron-deficient heterocycles like fluoropyridines are more amenable to C-F activation than their electron-rich carbocyclic counterparts.

Successful palladium-catalyzed Suzuki-type cross-coupling of electron-deficient aryl fluorides has been achieved using bulky and electron-rich phosphine ligands, which enhance the rate of the oxidative addition step. mdpi.com In some cases, the reaction is facilitated by the presence of a strong electron-withdrawing group ortho to the fluorine atom. mdpi.com For this compound, the fluorine atoms are activated by the ring nitrogen, making them potential sites for cross-coupling. However, achieving selective activation at C-2 versus C-4, and competing with SNAr pathways, would require careful optimization of the catalyst, ligands, and reaction conditions. Specific examples of cross-coupling reactions involving the C-F bonds of this compound are not yet prevalent in the literature, indicating a challenging but potentially rewarding area for future synthetic exploration. semanticscholar.orgrsc.org

Suzuki-Miyaura Cross-Coupling with Fluoropyridine Substrates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of dihalopyridines, achieving regioselectivity is a key challenge. While typically the halide at the C2 position is more reactive, recent studies have demonstrated that C4-selective coupling of 2,4-dihalopyridines can be achieved under specific conditions. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to favor coupling at the C4 position of 2,4-dichloropyridines. nih.gov Conversely, C3-symmetric tripalladium clusters have been reported to catalyze the Suzuki-Miyaura reaction of 2,4-dibromopyridine with high selectivity for the C2 position. nih.gov

Although specific studies on this compound are not extensively detailed in the reviewed literature, the principles governing the regioselectivity in dihalopyridines suggest that careful selection of the palladium catalyst, ligands, and reaction conditions is crucial to direct the coupling to either the C2 or C4 position. The electronic and steric properties of the methyl group at the C6 position would also be expected to influence the outcome of the reaction.

Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihalopyridines

| Catalyst System | Dihalopyridine Substrate | Major Product | Selectivity (C4:C2 or C2:C4) | Reference |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) / KF | 2,4-Dichloropyridine | C4-coupled product | ~10:1 | nih.gov |

| C₃-Symmetric Tripalladium Cluster | 2,4-Dibromopyridine | C2-coupled product | up to 98:1 | nih.gov |

| Pd(OAc)₂ / Xantphos® | 2,4-Diiodooxazole | C4-coupled product | Predominantly C4 | rsc.org |

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling, which utilizes organozinc reagents, is another important tool for C-C bond formation and often exhibits high functional group tolerance. Similar to the Suzuki-Miyaura reaction, regioselectivity in the Negishi coupling of dihalopyridines is a key consideration. Ligand-controlled palladium catalysis has been successfully employed for the C4-selective Negishi cross-coupling of 2,4-dichloropyridines, allowing for the introduction of various aryl and alkyl groups at this position. nih.gov Furthermore, C3-symmetric tripalladium clusters have also demonstrated C2-selectivity in the Negishi coupling of 2,4-dibromopyridine. nih.gov

These findings suggest that the functionalization of this compound via Negishi coupling can be directed to either the C2 or C4 position by judicious choice of the catalytic system. The milder reaction conditions often associated with Negishi couplings could be advantageous for substrates bearing sensitive functional groups.

Photoinduced Radical Coupling Reactions

Photoinduced radical coupling reactions offer an alternative to traditional metal-catalyzed cross-coupling methods, often proceeding under mild conditions without the need for pre-functionalized starting materials. While specific examples involving this compound are not prevalent in the surveyed literature, photocatalytic C-H arylation of pyridines has been demonstrated. researchgate.netrsc.org These methods typically involve the generation of an aryl radical which then adds to the pyridine ring. The regioselectivity is governed by the electronic properties of the pyridine nucleus. For pyridines, C-H arylation often occurs at the C3 and C4 positions due to electronic effects that disfavor palladation at the C2 and C6 positions. nih.gov The presence of fluorine atoms and a methyl group on the this compound ring would be expected to significantly influence the regiochemical outcome of such a reaction.

Functionalization at the Methyl Group of this compound

The methyl group at the C6 position provides another handle for the elaboration of the this compound scaffold.

Oxidation and Halogenation Reactions

The oxidation of the methyl group to a carboxylic acid can provide a key intermediate for further transformations, such as amide bond formation. While specific protocols for the oxidation of this compound were not identified in the searched literature, the oxidation of methyl groups on pyrimidine rings has been reported. For instance, the oxidation of 6-methyl-2,4-dioxopyrimidine with selenium oxide has been studied, leading to the formation of the corresponding aldehyde. researchgate.net

Side-chain halogenation of methylpyridines can be achieved using various reagents. For example, the side-chain fluorination and chlorofluorination of 3-methylpyridine have been accomplished by reaction with hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com Free radical halogenation using N-bromosuccinimide (NBS) is a common method for benzylic and allylic bromination and could potentially be applied to the methyl group of this compound. youtube.com

Condensation and Alkylation Reactions at the Methyl Position

If the methyl group is first oxidized to an aldehyde (2,4-difluoro-6-formylpyridine), it can participate in various condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with an active methylene compound to form a new C-C double bond. cas.cz This would allow for the introduction of a variety of functionalized side chains at the C6 position.

Alternatively, the methyl group can be functionalized via deprotonation to form a carbanion, followed by reaction with an electrophile (alkylation). The acidity of the methyl protons in this compound would be influenced by the electron-withdrawing fluorine atoms on the ring. While direct examples for this specific substrate are scarce, the ability to selectively functionalize substituted pyridines at various positions by employing strong bases like n-butyllithium or n-butylsodium has been demonstrated. chemrxiv.org

Ring-Opening and Annulation Reactions Involving this compound Frameworks

Under certain conditions, the pyridine ring of this compound can undergo ring-opening or participate in annulation reactions to construct more complex heterocyclic systems.

Activation of the pyridine nitrogen, for example by N-alkylation to form a pyridinium salt, renders the ring highly susceptible to nucleophilic attack, which can lead to ring-opening. rsc.orgnih.gov The presence of the electron-withdrawing fluorine atoms in the 2 and 4 positions would further activate the pyridinium ring towards such transformations.

Cycloaddition reactions represent a powerful strategy for the construction of new rings. While specific cycloaddition reactions involving this compound as a diene or dienophile were not found, difluorinated compounds are known to participate in such reactions. For example, gem-difluorocyclopropenes undergo [3+2]-cycloaddition reactions with azomethine ylides. nih.gov The electron-deficient nature of the 2,4-difluoropyridine ring could make it a suitable component in certain cycloaddition reactions for the synthesis of novel fused heterocyclic systems. libretexts.orgyoutube.comlibretexts.orgnih.gov

Structural Modifications and Derivatization Strategies for 2,4 Difluoro 6 Methylpyridine

Synthesis of Analogs with Varied Halogenation Patterns

The fluorine substituents on the 2,4-Difluoro-6-methylpyridine ring can be selectively replaced with other halogens, such as chlorine or bromine, to modulate the reactivity of the scaffold for subsequent transformations like cross-coupling reactions. This is typically achieved through nucleophilic aromatic substitution or by de novo synthesis from appropriately substituted precursors.

The reactivity of halopyridines in SNAr reactions is known to be significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine. nih.gov This high reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. However, direct halogen exchange on an unactivated difluoropyridine ring under mild conditions can be challenging.

More commonly, analogs with varied halogenation are prepared through established synthetic routes starting from different precursors. For example, bromo- and chloro-pyridines are often synthesized from the corresponding amino-pyridines via Sandmeyer-type reactions. A general procedure for the synthesis of a bromo-methylpyridine analog involves the diazotization of an aminopicoline with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine at low temperatures. chemicalbook.com Similarly, chloro-derivatives can be prepared by reacting pyridine-N-oxides with reagents like phosphorus oxychloride (POCl₃) or by diazotization of aminopyridines in concentrated hydrochloric acid. google.com

The table below illustrates representative synthetic approaches for obtaining halogenated pyridine (B92270) analogs, which could be adapted for the 6-methylpyridine series.

| Starting Material | Reagents | Product | Yield |

| 2-Amino-6-methylpyridine | 1. 48% HBr, Br₂ 2. NaNO₂ 3. NaOH | 2-Bromo-6-methylpyridine | 95% |

| 3-Amino-2-bromo-6-picoline | 1. Anhydrous HF 2. NaNO₂ | 2-Bromo-3-fluoro-6-picoline | ~77% (over 2 steps) |

| 2-Amino-4-picoline | 1. Acid 2. Nitrite solution 3. POCl₃ | 2-Chloro-4-methylpyridine | Not specified |

Preparation of Polysubstituted Pyridine Derivatives

The primary route for preparing polysubstituted derivatives from this compound is through sequential nucleophilic aromatic substitution (SNAr). nih.gov The two fluorine atoms act as leaving groups and can be replaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govyoutube.com The substitution generally occurs preferentially at the 4-position (para to the nitrogen) followed by the 2-position (ortho to the nitrogen), due to the activating effect of the ring nitrogen.

This stepwise functionalization allows for the introduction of two different substituents onto the pyridine core. By carefully controlling the reaction conditions and the stoichiometry of the nucleophile, monosubstitution at the C4-position can be achieved. The resulting 2-fluoro-4-substituted-6-methylpyridine can then be subjected to a second SNAr reaction with a different nucleophile to replace the remaining fluorine atom at the C2-position.

This strategy provides a powerful method for creating a library of 2,4,6-trisubstituted pyridines, which are important motifs in pharmaceuticals and agrochemicals. nih.govnih.gov

The following table provides examples of SNAr on dihalopyridine systems, illustrating the types of transformations applicable to this compound.

| Substrate | Nucleophile(s) | Conditions | Product(s) |

| 2,6-Dibromopyridine | Methylamine | High Temperature and Pressure | 2-Bromo-6-methylaminopyridine and 2,6-Dimethylaminopyridine |

| Activated Dihalogenated Aromatics | 1. Phenoxides 2. Thiolates | Sequential Addition | Disubstituted Aromatic Ethers/Thioethers |

Design and Synthesis of Pyridine N-Oxide Precursors

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more electron-deficient and modifying the reactivity of the ring positions towards both electrophilic and nucleophilic attack. Pyridine N-oxides are valuable intermediates for further functionalization. orgsyn.org

The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is generally straightforward, involving the direct oxidation of the ring nitrogen. For instance, a general method involves dissolving the substituted pyridine in a solvent like dichloromethane (B109758) and adding m-CPBA at a low temperature (e.g., 0 °C), followed by stirring at room temperature for an extended period.

| Starting Pyridine | Oxidizing Agent | Solvent | Typical Conditions | Product |

| 3-Methylpyridine | m-CPBA | Dichloromethane | 0 °C to 20-25 °C, 24h | 3-Methylpyridine-N-oxide |

| 2-Chloro-5-methylpyridine | m-CPBA | Dichloromethane | 0 °C to 20-25 °C, 24h | 2-Chloro-5-methylpyridine-N-oxide |

Construction of Biaryl and Heterobiaryl Systems Incorporating this compound

The formation of C-C bonds to construct biaryl and heterobiaryl systems is a cornerstone of modern organic synthesis, often accomplished through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille reactions. wikipedia.orgwikipedia.org While C-F bonds can be activated for cross-coupling, they are generally less reactive than C-Cl, C-Br, or C-I bonds. rsc.org Therefore, a common strategy involves first converting this compound into a more reactive halo-analog (e.g., 2-bromo-4-fluoro-6-methylpyridine) as described in section 4.1.

Once a more reactive handle like bromine or iodine is installed, standard cross-coupling conditions can be applied. In a Suzuki-Miyaura coupling, the halopyridine is reacted with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Similarly, in a Stille coupling, the halopyridine is coupled with an organotin compound. organic-chemistry.org These methods allow for the direct linkage of the this compound core to a wide variety of other aromatic or heteroaromatic rings.

The regioselectivity of these reactions is high, with the C-C bond forming at the position of the more reactive halogen (typically Br or I over F). This enables the precise construction of complex biaryl structures. mdpi.com

| Halopyridine Component | Coupling Partner | Catalyst System | Reaction Type | Product Type |

| Aryl/Heteroaryl Halide (Br, I) | Organoboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Suzuki-Miyaura | Biaryl/Heterobiaryl |

| Aryl/Heteroaryl Halide (Br, I) | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Stille | Biaryl/Heterobiaryl |

| 2-Bromopyridines | 2-Bromopyridines | Pd(OAc)₂, Piperazine | Homocoupling | Symmetrical Bipyridine |

| Pentafluoropyridine | Bu₃SnCH=CH₂ | [PdF(4-C₅NF₄)(iPr₃)₂] | Stille (C-F activation) | 4-Vinyltetrafluoropyridine |

Incorporation of this compound into Larger Molecular Architectures

The this compound unit can serve as a rigid scaffold or a functional building block for the construction of larger, more complex molecules such as macrocycles and intricate ligands. nih.govresearchgate.net The synthesis of these architectures relies on the selective functionalization of the pyridine ring, typically through the sequential SNAr reactions discussed in section 4.2.

A common strategy involves introducing two reactive functional groups at the 2- and 4-positions. For example, reaction with a diamine or a diol can introduce two "arms" onto the pyridine core. These arms, containing terminal reactive groups, can then be used in a subsequent cyclization step to form a macrocyclic structure. The pyridine nitrogen itself can also act as a coordination site, making these macrocycles interesting candidates as ligands for metal ions. nih.gov

For example, a derivative of this compound could be reacted with a long-chain molecule containing two nucleophilic sites (e.g., HS-(CH₂)n-SH) to displace both fluorine atoms in an intramolecular cyclization, forming a macrocyclic thioether. The synthesis of such complex molecules requires careful planning of the synthetic route to ensure high yields in the key bond-forming steps. rsc.org

| Precursor Strategy | Cyclization Reaction | Type of Architecture | Potential Application |

| Functionalization at C2 and C6 positions of a pyridine with aldehyde groups | Condensation with a diamine | Schiff Base Macrocycle | Metal Ion Ligand |

| Functionalization of a dihalopyridine with two nucleophilic arms | Intramolecular coupling/condensation | Peptidomimetic Macrocycle | Drug Discovery |

| Use of a pyridine unit in a multi-component reaction | Ugi or Passerini ring closure | MCR-derived Macrocycle | Bioactive Compound Screening |

Advanced Analytical and Spectroscopic Characterization of 2,4 Difluoro 6 Methylpyridine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2,4-Difluoro-6-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural elucidation.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons directly attached to fluorine atoms will show large one-bond C-F coupling constants, which are highly characteristic. The chemical shifts of the ring carbons are significantly influenced by the positions of the fluorine and methyl substituents.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for characterization. It offers a wide chemical shift range and is highly sensitive to the local electronic environment. The two fluorine atoms at positions 2 and 4 will be magnetically inequivalent and are expected to show distinct signals, with their chemical shifts and coupling patterns providing valuable structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H NMR | ||

| CH₃ | ~2.5 | s |

| H-3 | ~6.8 | dd, JH-F(4) ≈ 8-10, JH-H(5) ≈ 2-3 |

| H-5 | ~7.9 | d, JH-H(3) ≈ 2-3 |

| ¹³C NMR | ||

| CH₃ | ~24 | q |

| C-2 | ~163 | d, ¹JC-F ≈ 240-260 |

| C-3 | ~110 | d, ³JC-F(2) ≈ 3-5 |

| C-4 | ~168 | d, ¹JC-F ≈ 250-270 |

| C-5 | ~115 | d, ³JC-F(4) ≈ 4-6 |

| C-6 | ~158 | s |

| ¹⁹F NMR | ||

| F-2 | ~-70 | d, JF-F ≈ 20-30 |

| F-4 | ~-110 | d, JF-F ≈ 20-30 |

Note: These are predicted values based on known data for similar compounds and may not represent exact experimental values.

To definitively assign the ¹H and ¹³C signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals for H-3 and H-5 would be expected, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-3 and C-5 by correlating them to their attached protons, H-3 and H-5, respectively. The methyl carbon would also be correlated to the methyl protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a compound.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring, C-H bonds, C-F bonds, and the methyl group.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |

| C=C and C=N Ring Stretching | 1600-1450 | Strong, multiple bands |

| CH₃ Bending | 1450-1375 | Medium |

| C-F Stretching | 1300-1100 | Strong, multiple bands |

| Aromatic C-H Out-of-Plane Bending | 900-700 | Strong |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring.

Table 3: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Symmetric Ring Breathing | 1000-950 | Strong |

| Ring Deformations | 800-600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₅F₂N), the nominal molecular weight is 129 g/mol . nih.gov

The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 129. The fragmentation pattern would likely involve the loss of common neutral fragments. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 114, or the loss of HF to produce a fragment at m/z 109. Further fragmentation of the pyridine ring would lead to smaller charged species.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 129 | [C₆H₅F₂N]⁺ | (Molecular Ion) |

| 114 | [C₅H₂F₂N]⁺ | •CH₃ |

| 109 | [C₆H₄FN]⁺ | HF |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, offering unparalleled insight into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest literature reviews, the principles of its solid-state structural elucidation can be thoroughly understood through the analysis of closely related fluorinated pyridine compounds.

A systematic study on the crystal structures of various fluorinated pyridines, such as 3-fluoropyridine, 3,5-difluoropyridine, 2,3,5-trifluoropyridine, and 2,3,5,6-tetrafluoropyridine, reveals key trends in their crystal packing and intermolecular interactions that are directly applicable to this compound. figshare.com These studies demonstrate that the degree and position of fluorine substitution significantly influence the molecular arrangement in the solid state. figshare.com For instance, the crystal packing in fluorinated pyridines can shift from a herringbone arrangement to a parallel stacking of the molecules as the number of fluorine substituents increases. figshare.com

The determination of the crystal structure of this compound would involve the following key steps:

Crystal Growth: High-quality single crystals of the compound would be grown, typically through slow evaporation of a suitable solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: A single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is meticulously recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffraction spots. Computational refinement is then used to generate a precise three-dimensional model of the molecule.

From such an analysis of this compound, one could expect to obtain precise data on the C-F, C-N, and C-C bond lengths and the geometry of the pyridine ring. Furthermore, the analysis would reveal the nature and geometry of intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which govern the crystal packing. Quantum-chemical calculations could also be employed to analyze the intermolecular interaction energies, providing a deeper understanding of the forces driving the crystal packing. figshare.com

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical Data Based on Related Structures)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 5.0 - 8.0 |

| b (Å) | 8.0 - 12.0 |

| c (Å) | 6.0 - 10.0 |

| α (°) | 90 |

| β (°) | 95 - 110 |

| γ (°) | 90 |

| Volume (ų) | 400 - 600 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.4 - 1.6 |

Note: This table presents hypothetical data based on the crystallographic parameters of other fluorinated pyridine compounds. The actual values for this compound would need to be determined experimentally.

Spectroscopic Probes for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for the in-situ monitoring of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution. For reactions involving this compound, both ¹H and ¹⁹F NMR are particularly useful.

¹H NMR: Can be used to monitor the disappearance of reactant signals and the appearance of product signals. The integration of these signals provides a quantitative measure of the concentration of each species over time, allowing for the determination of reaction rates.

¹⁹F NMR: The two fluorine atoms in this compound provide distinct signals in the ¹⁹F NMR spectrum. Changes in the chemical shifts of these fluorine atoms are highly sensitive to modifications in the molecule's electronic environment, making ¹⁹F NMR an excellent probe for monitoring reactions at the fluorine-substituted positions. Advanced NMR techniques, such as those robust to spectral distortions, can be employed for quantitative analysis even in complex reaction mixtures.

For example, in a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced, the disappearance of the corresponding ¹⁹F NMR signal and the appearance of a new signal for the product can be tracked over time.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

In-situ FT-IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, allows for the continuous monitoring of vibrational modes of molecules in a reaction mixture. This technique is particularly useful for tracking the formation and consumption of functional groups.

For reactions involving this compound, FT-IR can be used to monitor:

The characteristic C-F stretching vibrations.

The pyridine ring vibrations, which will shift upon substitution.

The appearance of new vibrational bands corresponding to the functional groups of the product.

By tracking the intensity of specific infrared bands over time, a kinetic profile of the reaction can be constructed. This method is advantageous as it often does not require sample preparation and can be implemented directly within a reaction vessel.

Table 2: Application of Spectroscopic Probes for Monitoring a Hypothetical SNAr Reaction of this compound

| Spectroscopic Probe | Observable Change | Information Gained |

| ¹H NMR | Decrease in the integral of the methyl and aromatic proton signals of the starting material. Appearance and increase in the integral of new signals corresponding to the product. | Quantitative concentration data of reactant and product over time, leading to reaction kinetics. |

| ¹⁹F NMR | Disappearance of the signal for the fluorine atom being substituted. Potential shift in the signal of the remaining fluorine atom. Appearance of a new fluorine signal if the nucleophile is fluorinated. | Direct evidence of substitution at a specific fluorine position. Highly sensitive to electronic changes. |

| In-situ FT-IR (ATR) | Decrease in the intensity of C-F stretching bands of the reactant. Appearance of new bands characteristic of the product's functional groups (e.g., C-O, C-N stretches). | Real-time monitoring of functional group transformations. Identification of reaction initiation, progress, and endpoint. |

The application of these advanced analytical and spectroscopic techniques provides a comprehensive understanding of the structural and reactive properties of this compound, which is essential for its effective utilization in the synthesis of novel chemical entities.

Computational Chemistry and Theoretical Investigations of 2,4 Difluoro 6 Methylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. For 2,4-Difluoro-6-methylpyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis would explore different spatial orientations of the methyl group relative to the pyridine (B92270) ring to identify the most stable conformer.

Molecular Orbital Theory (HOMO/LUMO) and Electronic Properties

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's electronic stability and its tendency to participate in chemical reactions. A larger gap generally indicates higher stability and lower reactivity.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can elucidate the step-by-step pathways of chemical reactions involving this compound.

Transition State Analysis and Energy Barriers

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key factor in determining the reaction rate.

Solvent Effects in Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can simulate the effect of different solvents on the stability of reactants, products, and transition states, providing a more realistic understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, aiding in the interpretation of experimental NMR spectra.

IR (Infrared): Computational analysis can determine the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Without specific research on this compound, it is not possible to provide the detailed findings and data tables for these computational and theoretical investigations.

Intermolecular Interactions and Supramolecular Assemblies

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound, the presence of a pyridine ring, fluorine atoms, and a methyl group gives rise to a variety of potential intermolecular interactions that govern its self-assembly into larger structures. Computational studies on similar fluorinated pyridine systems provide a theoretical framework for understanding these interactions.

Hydrogen Bonding Networks

While this compound itself lacks a classic hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as water or co-crystal formers with hydroxyl or amine groups, the formation of N···H hydrogen bonds is anticipated.

Furthermore, weak C–H···F and C–H···N hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The fluorine atoms, with their high electronegativity, can act as weak hydrogen bond acceptors, interacting with the methyl and aromatic C-H groups of neighboring molecules. Similarly, the aromatic C-H groups can interact with the nitrogen atom of an adjacent pyridine ring. Computational studies on fluorinated organic molecules have highlighted the directional nature and stabilizing effect of these weak hydrogen bonds in crystal engineering.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type |

| C-H (methyl) | F | Weak Hydrogen Bond |

| C-H (aromatic) | F | Weak Hydrogen Bond |

| C-H (aromatic) | N | Weak Hydrogen Bond |

π-π Stacking and Crystal Packing Analysis

The aromatic pyridine ring in this compound is capable of engaging in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. The nature and geometry of these interactions are significantly influenced by the electronic properties of the substituents. The presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group creates a non-uniform electron distribution within the aromatic ring.

Theoretical studies on fluorinated pyridines suggest that the crystal packing can vary from a herringbone arrangement to a parallel-displaced or face-to-face stacking, depending on the degree and position of fluorination. In the case of this compound, a parallel-displaced arrangement is a likely motif, which would minimize electrostatic repulsion between the electron-rich regions of the pyridine rings. The interplay between these π-π stacking forces and the aforementioned weak hydrogen bonds would ultimately determine the final crystal lattice.

Table 2: Theoretical Parameters for π-π Stacking in Substituted Pyridines

| Stacking Geometry | Interplanar Distance (Å) | Offset (Å) | Interaction Energy (kcal/mol) |

| Parallel-displaced | 3.3 - 3.8 | 1.2 - 1.8 | -2.5 to -5.0 |

| Face-to-face | > 3.8 | ~0 | Repulsive to weakly attractive |

| T-shaped (edge-to-face) | ~5.0 (centroid-to-plane) | N/A | -2.0 to -3.0 |

Note: The values in this table are representative of substituted pyridine systems and are intended for illustrative purposes. The actual parameters for this compound would require specific computational calculations or experimental determination.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on derivatives of this compound are not extensively reported, the principles of QSAR are highly applicable to this class of compounds for the rational design of new molecules with desired properties.

For a series of this compound derivatives, a QSAR model would be developed by correlating their biological activities (e.g., enzyme inhibition, receptor binding affinity) with a set of calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the electron distribution and include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies. The fluorine atoms in the pyridine ring significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters) for substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the compound's partitioning between an aqueous and a nonpolar phase.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. This in silico screening allows for the prioritization of candidate molecules with potentially enhanced activity, thereby streamlining the drug discovery and development process.

Table 3: Common Molecular Descriptors in QSAR Studies of Pyridine Derivatives

| Descriptor Class | Example Descriptors | Relevance to this compound Derivatives |

| Electronic | Dipole Moment, Mulliken Charges, HOMO/LUMO Energies | The electronegative fluorine atoms strongly influence the electronic landscape of the molecule, affecting interactions with biological targets. |

| Steric | Molar Refractivity, van der Waals Volume | The size and shape of substituents on the pyridine ring will dictate the fit within a biological binding pocket. |

| Hydrophobic | LogP, Ghose-Crippen LogP | The overall lipophilicity, influenced by fluorine and other substituents, affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | These descriptors capture the overall molecular architecture and are useful for correlating structure with activity. |

Academic and Industrial Applications of 2,4 Difluoro 6 Methylpyridine and Its Derivatives

Applications in Pharmaceutical Sciences

The difluorinated methylpyridine core is a privileged structure in pharmaceutical chemistry, offering a versatile platform for the synthesis of a wide range of therapeutic agents. Its utility spans from the design of drug candidates to the development of advanced diagnostic tools.

2,4-Difluoro-6-methylpyridine serves as a key intermediate in the synthesis of complex molecular architectures with therapeutic potential. The presence of two fluorine atoms on the pyridine (B92270) ring provides specific vectors for chemical modification and can significantly influence the electronic properties of the molecule, which in turn affects its interaction with biological targets. While direct examples of marketed drugs synthesized from this specific starting material are not extensively documented in publicly available literature, the broader class of fluoro-substituted methylpyridines is integral to the creation of various investigational compounds. For instance, derivatives of fluoro-substituted 6-methylpyridine have been synthesized and evaluated as inhibitors of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a key target in cancer and fibrosis research.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance its desired properties without significantly altering its chemical structure, is a fundamental concept in drug design. nih.govresearchgate.net Fluorine is often considered a bioisostere of hydrogen or a hydroxyl group. selvita.comtandfonline.com The substitution of hydrogen with fluorine in a pyridine ring, as seen in this compound, can lead to several advantageous modifications:

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH. This can impact its solubility, membrane permeability, and binding affinity to target proteins.

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which may lead to a more favorable interaction with the binding site of a biological target. researchgate.net

Blocking Metabolic Sites: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the metabolic stability of the drug candidate can be significantly enhanced. researchgate.netbohrium.com

A notable example of bioisosteric replacement involving a related structure is the development of 2-difluoromethylpyridine as a replacement for pyridine-N-oxide in quorum sensing inhibitors. nih.govrsc.org This substitution was shown to maintain or even enhance the biological activity of the parent compound. nih.govrsc.org

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). iaea.orgnih.gov Fluorinated pyridines are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers due to the established methods for radiofluorination. iaea.org

While direct synthesis of a PET tracer from this compound is not explicitly detailed, the general strategies for synthesizing ¹⁸F-labeled pyridines are well-documented. nih.gov These methods often involve the nucleophilic substitution of a leaving group (such as a nitro group or a halogen) with [¹⁸F]fluoride. A precursor molecule containing the this compound scaffold could potentially be designed to undergo a late-stage radiofluorination reaction, allowing for the efficient synthesis of a PET tracer for a specific biological target.

Table 1: Key Considerations for Designing PET Tracers from Fluorinated Pyridines

| Feature | Importance in PET Tracer Design |

| Precursor Reactivity | The precursor must be reactive enough to allow for efficient incorporation of ¹⁸F under mild conditions. |

| Radiochemical Yield | A high radiochemical yield is crucial to obtain sufficient radioactivity for imaging studies. |

| Molar Activity | High molar activity is necessary to minimize the pharmacological effects of the injected tracer. |

| In Vivo Stability | The ¹⁸F-label must be stable in vivo to prevent the release of free [¹⁸F]fluoride, which can lead to bone uptake and obscure the image. |

| Target Affinity and Selectivity | The final PET tracer must exhibit high affinity and selectivity for its intended biological target. |